molecular formula C12H14O4 B1271466 3-(tert-Butoxycarbonyl)benzoic acid CAS No. 33704-19-7

3-(tert-Butoxycarbonyl)benzoic acid

Cat. No. B1271466
CAS RN: 33704-19-7
M. Wt: 222.24 g/mol
InChI Key: OFILKMBFUQQLSU-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)benzoic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected molecules. These compounds are commonly used in the field of organic synthesis, particularly in the protection of amino acids and the preparation of peptide chains. The Boc group serves as a protective group that can be removed under mild acidic conditions without affecting other sensitive functional groups within the molecule .

Synthesis Analysis

The synthesis of 3-(tert-Butoxycarbonyl)benzoic acid and its derivatives can be achieved through various synthetic routes. For instance, a practical synthesis of a dipeptido-mimetic compound, which includes a 3-(tert-butoxycarbonyl) moiety, has been developed using regioselective functionalization techniques . Additionally, large-scale preparation methods have been established for compounds containing the 3-(tert-butoxycarbonyl) group, starting from basic amino acids like L-aspartic acid, demonstrating the versatility and accessibility of this functional group in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing the 3-(tert-butoxycarbonyl) group has been extensively studied using various analytical techniques. For example, X-ray crystallography has been employed to determine the conformation of the tert-butoxycarbonyl group and its influence on the overall molecular conformation . These studies provide valuable insights into the steric and electronic effects of the Boc group on molecular structure and reactivity.

Chemical Reactions Analysis

The reactivity of 3-(tert-butoxycarbonyl)benzoic acid derivatives is influenced by the presence of the Boc group. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This has been demonstrated in the synthesis of orthogonally protected boronic acid analogs of aspartic acid, where the Boc group serves as a temporary protecting group during the synthetic process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(tert-butoxycarbonyl)benzoic acid derivatives are characterized by their lipophilicity, which affects their distribution and metabolism in biological systems. For example, the toxicokinetics of tert-butylbicycloortho[3H]benzoate, a compound related to 3-(tert-butoxycarbonyl)benzoic acid, indicates high lipophilicity and partitioning into lipoid tissue membranes . Additionally, the electronic properties of these compounds, such as HOMO-LUMO energy gaps and molecular electrostatic potential, have been analyzed using quantum chemical calculations, providing insights into their reactivity and interaction with biological targets .

Scientific Research Applications

Proteomics Research

  • Field : Life Science
  • Application : “3-(tert-Butoxycarbonyl)benzoic acid” is used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a sample.

Dipeptide Synthesis

  • Field : Chemical Synthesis
  • Application : “3-(tert-Butoxycarbonyl)benzoic acid” can be used as a starting material in dipeptide synthesis . Dipeptides are a type of peptide consisting of two amino acid residues. They have applications in various fields, including drug development and nutrition.
  • Method : The compound is used to prepare a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are then used in dipeptide synthesis with commonly used coupling reagents .
  • Results : The resulting dipeptides can be used in various applications. A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .

Preparation of Janus Kinase 3 (JAK3)

  • Field : Pharmacology
  • Application : This compound can be used for preparing Janus kinase 3 (JAK3), which is a useful target for immunosuppression and transplant rejection .
  • Results : JAK3 can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .

Preparation of HCV Protease Inhibitors

  • Field : Antiviral Research
  • Application : It can also be useful in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
  • Results : The resulting HCV protease inhibitors can be used in the treatment of HCV genotype 1 infection .

Preparation of Novel Aminoglycoside Compounds

  • Field : Antibacterial Research
  • Application : It can also be used for preparing novel aminoglycoside compounds with antibacterial activity .
  • Results : The resulting aminoglycoside compounds can be used as antibacterial agents .

Preparation of Bicyclic Azacyclobenzylamine Derivatives

  • Field : Pharmacology
  • Application : Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) .
  • Results : These derivatives are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .

Preparation of Himbacine Derivatives

  • Field : Pharmacology
  • Application : Bicyclic himbacine derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors .
  • Results : These derivatives are useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .

Halogen Exchange Reaction

  • Field : Organic Chemistry
  • Application : This compound plays an essential role in the halogen exchange reaction .
  • Results : The outcomes would also depend on the specific research question being addressed. In general, the use of this compound could aid in the synthesis of various organic compounds .

Safety And Hazards

3-(tert-Butoxycarbonyl)benzoic acid is classified as irritating to the skin, eyes, and respiratory system . It may have harmful effects if inhaled or swallowed. Prolonged exposure should be avoided, and caution should be used when handling . The compound has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILKMBFUQQLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375433
Record name 3-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butoxycarbonyl)benzoic acid

CAS RN

33704-19-7
Record name 3-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GM Schroeder, D Wei, P Banfi, ZW Cai, J Lippy… - Bioorganic & medicinal …, 2012 - Elsevier
5-Butyl-1,4-diphenyl pyrazole and 2-amino-5-chloro pyrimidine acylsulfonamides were developed as potent dual antagonists of Bcl-2 and Bcl-xL. Compounds were optimized for …
Number of citations: 31 www.sciencedirect.com
S Jung, N Fuchs, C Grathwol, UA Hellmich… - European Journal of …, 2022 - Elsevier
Parasitic cysteine proteases such as rhodesain (TbCatL) from Trypanosoma brucei rhodesiense are relevant targets for developing new potential drugs against parasitic diseases (eg …
Number of citations: 5 www.sciencedirect.com
V Zima, K Radilová, M Kožíšek, CB Albinana… - European Journal of …, 2020 - Elsevier
The biological effects of flavonoids on mammal cells are diverse, ranging from scavenging free radicals and anti-cancer activity to anti-influenza activity. Despite appreciable effort to …
Number of citations: 21 www.sciencedirect.com
L Zhang, Y Zhen, L Feng, Z Li, Y Lu, G Wang… - European Journal of …, 2023 - Elsevier
Highlights • A series of dual-target inhibitors of CDK12-PARP1 were designed and synthesized. • The SARs of dual-target inhibitors of CDK12-PARP1 were investigated. • The optimal …
Number of citations: 1 www.sciencedirect.com
R Reichold - 2009 - edoc.ub.uni-muenchen.de
Bedingt durch Fortschritte der Computertechnik und bei der Entwicklung schnellerer Algorithmen sowie verbesserter physikalischer Näherungen gewinnen numerische Simulationen …
Number of citations: 6 edoc.ub.uni-muenchen.de

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